molecular formula C21H16BrN5O2S2 B2820002 N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892749-67-6

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2820002
CAS No.: 892749-67-6
M. Wt: 514.42
InChI Key: GSZPCKPHPBULTR-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic sulfonamide derivative featuring a fused tricyclic core with a sulfur atom and four nitrogen atoms within its heterocyclic framework. The presence of a 4-bromobenzenesulfonyl group introduces significant electronic and steric effects, while the N-benzyl and N-methyl substituents modulate solubility and bioavailability.

Properties

IUPAC Name

N-benzyl-10-(4-bromophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPCKPHPBULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. For example, it acts as a reversible inhibitor of urea transporter B (UT-B) by targeting an intracellular site in a urea-competitive manner . This interaction inhibits the transport of urea across cell membranes, which can have various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of sulfonamide-containing tricyclic heterocycles. Below is a comparative analysis of its structural analogs, emphasizing substituent variations and their implications:

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 10 N-Substituent Key Functional Groups Potential Applications
N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (Target Compound) 4-bromobenzenesulfonyl N-benzyl, N-methyl Bromine (electron-withdrawing) Kinase inhibition, antiviral research
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 4-methylbenzenesulfonyl 4-ethoxyphenyl Methyl (electron-donating) Antibacterial agents
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (CAS 892730-07-3) Benzenesulfonyl 4-chlorophenylmethyl Chlorine (moderate electronegativity) Custom synthesis for drug discovery

Key Observations:

  • Steric Considerations: The N-methyl group reduces steric hindrance compared to bulkier substituents like 4-chlorophenylmethyl, which may influence pharmacokinetic properties .
  • Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., bromine) are hypothesized to exhibit stronger kinase inhibition due to enhanced interactions with ATP-binding pockets .

Virtual Screening and Docking Studies

Chemical space docking methods highlight the importance of sulfonamide-containing tricycles in drug discovery. The target compound’s bromine substituent may confer selectivity in binding to targets like ROCK1 kinase, as similar frameworks are prioritized in virtual screens for their balanced hydrophobicity and polarity .

Biological Activity

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activity that has garnered attention in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula and Structure

The molecular formula for this compound is C21H16BrN5O2S2C_{21}H_{16}BrN_5O_2S_2. The compound features a tetraazatricyclo structure which contributes to its unique chemical properties and biological interactions.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Line Testing : The compound demonstrated significant cytotoxicity in pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3), with IC50 values indicating effective inhibition of cell proliferation.
CompoundMIA PaCa-2 IC50 (μM)BxPC-3 IC50 (μM)
N-benzyl compound13.9 ± 6.112.7 ± 4.5

These results suggest that the compound may inhibit oxidative phosphorylation (OXPHOS), a critical pathway for cancer cell metabolism .

The proposed mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. The presence of sulfonamide groups in the structure is believed to play a crucial role in its biological activity by interacting with target proteins involved in cellular metabolism.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its broad-spectrum antibacterial properties.

Synthesis and Optimization Studies

Research has focused on optimizing the synthesis of N-benzyl derivatives to enhance biological activity. A simplified synthetic approach has been developed that involves sulfonylation followed by alkylation of amino groups . This method not only improves yield but also allows for the exploration of structural modifications that could enhance potency.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the benzyl and sulfonamide groups significantly influence biological activity. For instance:

  • Bromine Substitution : The introduction of bromine on the phenyl ring enhances cytotoxicity due to increased lipophilicity and potential halogen bonding interactions with biological targets.

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